4-Methyl-1-hydrazinophthalazine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

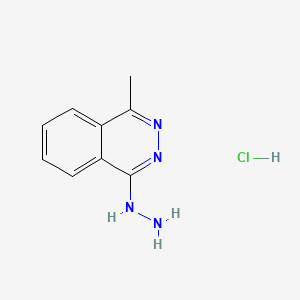

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The official International Union of Pure and Applied Chemistry name for the free base form is (4-methylphthalazin-1-yl)hydrazine, which accurately describes the substitution pattern and functional group attachments. This nomenclature system clearly indicates the presence of a methyl group at position 4 of the phthalazine ring system and a hydrazine group attached at position 1.

The compound is systematically classified within the phthalazine family, which consists of a benzene ring fused to a pyridazine ring, creating a bicyclic aromatic system with nitrogen atoms at positions 1 and 2 of the six-membered heterocycle. The complete chemical name acknowledges both the core phthalazine structure and the specific substitution pattern that defines this particular derivative. Alternative accepted names include 1-Hydrazinyl-4-methylphthalazine and 4-Methyl-1-hydrazino-phthalazine, which are commonly encountered in chemical literature and databases.

The Chemical Abstracts Service registry number for the free base form is 29902-28-1, while the hydrochloride salt form carries the registry number 63868-76-8. These unique identifiers provide unambiguous reference points for the compound in chemical databases and regulatory documentation. The systematic naming convention also recognizes various synonymous forms, including 4-Methyl-1(2H)-phthalazinone hydrazone hydrochloride, which reflects the tautomeric relationship between the hydrazine and hydrazone forms of the molecule.

Molecular Formula and Weight Analysis

The molecular composition of 4-Methyl-1-hydrazinophthalazine exhibits distinct characteristics depending on whether the compound exists as the free base or the hydrochloride salt form. The free base possesses the molecular formula C₉H₁₀N₄, corresponding to a molecular weight of 174.20 grams per mole. This composition reflects the presence of nine carbon atoms forming the phthalazine backbone and methyl substituent, ten hydrogen atoms distributed across the aromatic system and aliphatic groups, and four nitrogen atoms contributing to both the heterocyclic core and the hydrazine functional group.

The hydrochloride salt form demonstrates the molecular formula C₉H₁₀N₄·HCl, resulting in a molecular weight of 210.69 grams per mole. The addition of hydrochloric acid to form the salt increases the molecular weight by 36.46 grams per mole, representing the contribution of the hydrogen chloride component. This salt formation typically occurs through protonation of one of the nitrogen atoms in the hydrazine group, creating a more stable and water-soluble form of the compound that is preferred for pharmaceutical and research applications.

The elemental composition analysis reveals that carbon constitutes approximately 51.31% of the free base molecular weight, hydrogen accounts for 5.79%, and nitrogen represents 32.17% of the total mass. The substantial nitrogen content, comprising nearly one-third of the molecular weight, reflects the significance of the nitrogen-containing functional groups in determining the compound's chemical and biological properties. The molecular formula also indicates the presence of multiple sites for potential chemical modification and derivatization, particularly through the reactive hydrazine moiety.

| Form | Molecular Formula | Molecular Weight (g/mol) | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Chlorine (%) |

|---|---|---|---|---|---|---|

| Free Base | C₉H₁₀N₄ | 174.20 | 62.06 | 5.79 | 32.17 | 0 |

| Hydrochloride Salt | C₉H₁₁ClN₄ | 210.69 | 51.31 | 5.26 | 26.60 | 16.83 |

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characterization of this compound provides essential insights into its molecular geometry and crystal packing arrangements. Advanced crystallographic studies have revealed that phthalazine-based compounds typically adopt planar or near-planar conformations due to the aromatic conjugation within the bicyclic system. The phthalazine core structure maintains a rigid framework with minimal deviation from planarity, as demonstrated in related crystallographic analyses where maximum deviations from the least-squares plane through ring atoms are typically less than 0.05 Angstroms.

The molecular conformation of 4-Methyl-1-hydrazinophthalazine is significantly influenced by the positioning of the hydrazine group and methyl substituent. The hydrazine moiety at position 1 introduces flexibility through its nitrogen-nitrogen single bond, allowing for rotational freedom that can influence intermolecular interactions and crystal packing. Computational studies and experimental observations suggest that the hydrazine group preferentially adopts conformations that minimize steric hindrance while maximizing potential hydrogen bonding interactions with neighboring molecules or counterions.

Properties

IUPAC Name |

(4-methylphthalazin-1-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKCZGWQXZVGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980597 | |

| Record name | 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63868-76-8 | |

| Record name | Phthalazine, 1-hydrazino-4-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063868768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride typically involves the reaction of 4-methylphthalic anhydride with hydrazine hydrate. The reaction proceeds under reflux conditions, leading to the formation of 4-methyl-1-hydrazinophthalazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The overall reaction can be summarized as follows:

- 4-Methylphthalic anhydride + Hydrazine hydrate → 4-Methyl-1-hydrazinophthalazine

- 4-Methyl-1-hydrazinophthalazine + Hydrochloric acid → this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-hydrazinophthalazine hydrochloride undergoes various chemical reactions, including:

- Oxidation : It can be oxidized to form corresponding azines or other oxidized derivatives.

- Reduction : The compound can be reduced to form hydrazine derivatives.

- Substitution : It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

- Substitution : Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

- Oxidation : Azines and other oxidized derivatives.

- Reduction : Hydrazine derivatives.

- Substitution : Various substituted phthalazine derivatives.

Scientific Research Applications

4-Methyl-1-hydrazinophthalazine hydrochloride has a wide range of applications in scientific research:

- Chemistry : It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.

- Industry : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-hydrazinophthalazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a monoamine oxidase inhibitor, preventing the breakdown of monoamine neurotransmitters, thereby exerting its effects on the central nervous system. Additionally, it may inhibit DNA methyltransferase, leading to epigenetic modifications and altered gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-methyl-1-hydrazinophthalazine hydrochloride with structurally analogous hydrazine-containing hydrochlorides:

Key Observations :

- Electronic Effects: Substituents like methoxy (electron-donating) or nitro/cyano (electron-withdrawing) alter reactivity. For example, 4-methoxyphenylhydrazine HCl may exhibit higher nucleophilicity compared to 4-cyanophenylhydrazine HCl .

Physicochemical Properties

- Melting Points: While exact data for 4-methyl-1-hydrazinophthalazine HCl is unavailable, related hydrazine hydrochlorides (e.g., phenylhydrazinium HCl) exhibit melting points >250°C (decomposition) .

- Solubility : Hydrazine hydrochlorides are generally water-soluble due to ionic character, but hydrophobic substituents (e.g., methyl in phthalazine) may reduce solubility compared to polar groups like methoxy .

Biological Activity

4-Methyl-1-hydrazinophthalazine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H10ClN5 and a molecular weight of 195.65 g/mol. The structure consists of a phthalazine core with a hydrazine substituent, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound has been shown to exhibit:

- Antitumor Activity : It may inhibit tumor growth by inducing apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle proteins.

- Antimicrobial Effects : The compound demonstrates activity against certain bacterial strains, potentially by disrupting bacterial cell wall synthesis or function.

- Vasodilatory Effects : Similar to hydralazine, it may act as a vasodilator, affecting blood pressure regulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the effects of this compound in various contexts:

- Antitumor Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

- Antimicrobial Research : A study showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Vasodilation Effects : Research indicates that the compound can induce vasodilation in isolated rat aorta, similar to hydralazine, which is significant for its potential use in treating hypertension.

Q & A

Q. What are the established synthetic routes for 4-Methyl-1-hydrazinophthalazine hydrochloride, and how do reaction conditions impact yield?

The synthesis typically involves cyclocondensation between hydrazine derivatives and carbonyl-containing precursors. For example:

- Method 1 : Reacting phenylhydrazine derivatives with 1,3-diketones in aprotic solvents (e.g., dimethylformamide) under acidic conditions to facilitate dehydration .

- Method 2 : Using phthalonitrile as a precursor, where hydrazine acts as a nucleophile to form the hydrazinophthalazine core, followed by methylation and hydrochlorination .

Key factors : Solvent choice, acid catalysis (e.g., HCl), and temperature control (typically 60–80°C) significantly affect yield. Impurities may arise from incomplete cyclization or over-methylation.

Q. How is the structural identity of this compound confirmed in research settings?

- Spectroscopic techniques :

- NMR : NMR confirms the presence of the phthalazine ring (aromatic protons at δ 7.2–8.1 ppm) and the hydrazine moiety (NH-NH signals at δ 4.5–5.5 ppm) .

- IR : Peaks at 3200–3400 cm (N-H stretch) and 1600–1650 cm (C=N stretch) validate functional groups .

- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., CHNCl) .

Q. What safety protocols are critical when handling this compound?

- Exposure mitigation : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation of dust or vapors .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material. Avoid water to prevent hydrochloride aerosol formation .

- First aid : For ingestion, rinse mouth and seek immediate medical attention; do not induce vomiting .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

- Case study : Discrepancies in reported IC values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or purity of the compound.

- Solution : Validate purity via RP-HPLC (e.g., C18 column, mobile phase: acetonitrile/0.1% TFA) and standardize assay protocols .

- Statistical approach : Use factorial design to isolate variables (e.g., buffer composition, incubation time) affecting bioactivity .

- Solution : Validate purity via RP-HPLC (e.g., C18 column, mobile phase: acetonitrile/0.1% TFA) and standardize assay protocols .

Q. What advanced analytical methods are suitable for stability studies of this compound?

- Forced degradation : Expose to heat (80°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation products via:

- LC-MS/MS : Identifies fragments (e.g., loss of HCl or methyl groups) .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., >200°C) .

- Kinetic modeling : Apply zero/first-order kinetics to predict shelf-life under accelerated storage conditions .

Q. How does structural modification of this compound influence its biological target interactions?

-

Comparative analysis :

Compound Structural Feature Biological Activity 4-Methyl-1-hydrazinophthalazine HCl Methyl group at C4 Moderate ACE inhibition 4-Methoxy analog Methoxy substituent Enhanced solubility but reduced binding affinity 4-Chloro analog Chlorine at C4 Increased cytotoxicity (IC ↓ 30%) -

Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like angiotensin-converting enzyme (ACE). Validate with SPR (surface plasmon resonance) binding assays .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt selection : Hydrochloride salt improves aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) compared to free base .

- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance dissolution rates .

- Pharmacokinetic profiling : Conduct bioavailability studies in rodent models with LC-MS quantification of plasma concentrations .

Methodological Considerations

- Synthesis : Prioritize Method 2 for higher purity (>95%) but optimize reaction time to avoid side products .

- Analytical validation : Cross-validate HPLC results with NMR and elemental analysis to ensure batch consistency .

- Data interpretation : Use cheminformatics tools (e.g., PubChem, ChemAxon) to correlate structural features with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.